Methyl 4-(2-hydroxyethoxy)salicylate

Solid-form handling Weighing accuracy Room-temperature storage

Methyl 4-(2-hydroxyethoxy)salicylate (CAS 129249-88-3), systematically named methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate, is a difunctional salicylate derivative with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol. The compound belongs to the class of alkoxy-substituted salicylate esters and is commercially available as a research-grade building block from major international suppliers such as TCI (Product No.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 129249-88-3
Cat. No. B3096922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-hydroxyethoxy)salicylate
CAS129249-88-3
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)OCCO)O
InChIInChI=1S/C10H12O5/c1-14-10(13)8-3-2-7(6-9(8)12)15-5-4-11/h2-3,6,11-12H,4-5H2,1H3
InChIKeyMSVWMHXBXJHRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-hydroxyethoxy)salicylate CAS 129249-88-3: Structural Identity and Procurement Baseline


Methyl 4-(2-hydroxyethoxy)salicylate (CAS 129249-88-3), systematically named methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate, is a difunctional salicylate derivative with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol . The compound belongs to the class of alkoxy-substituted salicylate esters and is commercially available as a research-grade building block from major international suppliers such as TCI (Product No. H0727) . It exists as a white to light yellow crystalline powder at ambient temperature with a reported melting point of 85 °C , and is supplied with a purity specification of ≥98.0% by GC . Its dual functional architecture—a methyl ester at the carboxyl position and a 2-hydroxyethoxy group at the para position relative to the phenolic hydroxyl—provides orthogonal reactivity handles for sequential synthetic derivatization, distinguishing it from simpler mono-functional salicylate analogs.

Why Generic Substitution Fails for Methyl 4-(2-hydroxyethoxy)salicylate: The Structural Orthogonality Argument


In-class salicylate derivatives cannot be freely interchanged for applications requiring the specific substitution pattern present in Methyl 4-(2-hydroxyethoxy)salicylate. The closest commercial analogs—methyl salicylate (CAS 119-36-8), glycol salicylate (CAS 87-28-5), and 4-(2-hydroxyethoxy)salicylic acid (CAS 163451-82-9)—each lack at least one critical functional element of the target compound [1][2]. Methyl salicylate lacks the 4-(2-hydroxyethoxy) substituent entirely, glycol salicylate carries the hydroxyethyl modification on the ester oxygen rather than on the aromatic ring, and the free acid form retains the hydroxyethoxy group but presents a free carboxylic acid (mp 206 °C) that drastically alters solubility, reactivity, and processability relative to the methyl ester (mp 85 °C) [1]. The target compound uniquely integrates both the methyl ester protecting group and the 4-hydroxyethoxy handle within a single molecular entity, enabling orthogonal deprotection and sequential derivatization strategies that none of the individual comparator compounds can support. This structural orthogonality carries direct and quantifiable consequences for procurement decision-making, as documented in the evidence items below.

Methyl 4-(2-hydroxyethoxy)salicylate CAS 129249-88-3: Quantitative Differentiation Evidence Against Closest Analogs


Solid-State Handling Advantage: Melting Point Differentiation vs. Methyl Salicylate

Methyl 4-(2-hydroxyethoxy)salicylate is a crystalline solid at room temperature with a measured melting point of 85 °C , in stark contrast to methyl salicylate, which is a liquid with a melting point of −8.6 °C [1]. This represents a melting point elevation of 93.6 °C. The solid physical form eliminates the need for solvent-assisted transfer or low-temperature storage, improves gravimetric dispensing accuracy, and reduces volatility-related losses during bench-scale manipulations. For procurement decisions in medicinal chemistry and parallel synthesis workflows where precise stoichiometric control is critical, the solid form of the target compound provides a tangible operational advantage over the liquid methyl salicylate baseline.

Solid-form handling Weighing accuracy Room-temperature storage Formulation pre-screening

Ambient-Temperature Solid Stability vs. Glycol Salicylate (2-Hydroxyethyl Salicylate)

Glycol salicylate (CAS 87-28-5) is a close structural analog that features a hydroxyethyl ester side chain rather than the aromatic 4-(2-hydroxyethoxy) substitution of the target compound. Its reported melting point is 25–37 °C [1], which places it near ambient temperature thresholds frequently encountered in shipping and laboratory storage. This low melting point renders glycol salicylate prone to phase transitions (solid-to-liquid) during routine handling, potentially causing clumping, inhomogeneity, and dispensing errors. Methyl 4-(2-hydroxyethoxy)salicylate, with a melting point of 85 °C , provides a margin of 48–60 °C above ambient conditions, ensuring robust solid-state integrity during procurement, shipping, and storage without requiring cold-chain logistics.

Thermal stability Ambient storage Low-melting solid Procurement logistics

Processability Advantage Over the Free Acid: Melting Point and Solubility Comparison with 4-(2-Hydroxyethoxy)salicylic Acid

The free acid counterpart, 4-(2-hydroxyethoxy)salicylic acid (CAS 163451-82-9), exhibits a high melting point of 206 °C and limited solubility in common organic solvents. The methyl ester form of the target compound lowers the melting point by 121 °C (to 85 °C) and imparts documented solubility in methanol (very faint turbidity by the supplier QC specification) . This 121 °C reduction in melting point translates to dramatically improved processability for solution-phase chemistry, including easier dissolution for chromatography, homogeneous reaction conditions for ester hydrolysis or transesterification, and compatibility with standard laboratory equipment. The methyl ester simultaneously functions as a protecting group for the carboxylic acid, allowing the 4-(2-hydroxyethoxy) moiety to be manipulated independently before deprotection.

Ester protection Processability Solubility Synthetic intermediate

Defined Purity and QC Specifications: Multi-Parameter Release Testing vs. Generic Salicylate Esters

The target compound is supplied with a multi-parameter quality control specification that includes: (i) purity by GC ≥98.0%, (ii) appearance defined as 'White to Light yellow to Light orange powder to crystal,' and (iii) a methanol solubility test with an acceptance criterion of 'very faint turbidity' . This three-parameter release testing regimen exceeds the typical single-parameter purity specification commonly offered for generic salicylate esters such as methyl salicylate (typically only GC purity or refractive index) . The appearance specification provides a rapid visual identity check upon receipt, while the methanol solubility criterion ensures lot-to-lot consistency in dissolution behavior—a parameter critical for reproducible solution-phase synthetic protocols. For procurement professionals, this multi-dimensional QC package reduces the risk of accepting material that passes purity thresholds but fails in practical solubility performance.

Quality control Purity specification GC analysis Appearance standard Solubility test

Patent-Backed Synthetic Route Providing Defined Isomeric Identity vs. Isobaric 2,3-Dihydroxypropyl Salicylate

The target compound (C₁₀H₁₂O₅, MW 212.20) shares its molecular formula with the isomeric ester 2,3-dihydroxypropyl salicylate (CAS 6170-45-2, MW 212.20) . Despite their identical molecular weights, these two compounds differ fundamentally in their substitution pattern: the target features a 4-(2-hydroxyethoxy) aromatic ether with a methyl ester, while the comparator is a 2,3-dihydroxypropyl ester of salicylic acid. The isomeric nature makes them indistinguishable by mass spectrometry alone, but their physical properties diverge significantly—the target has a measured melting point of 85 °C while 2,3-dihydroxypropyl salicylate has an estimated melting point of approximately 131 °C . The target compound's synthesis is explicitly covered by patent methodology (JPH0753459) , which describes the reaction of a hydroxysalicylic acid derivative with ethylene carbonate or ethylene oxide to yield the defined 4-(2-hydroxyethoxy) regioisomer. This patent establishes a firm structural identity and synthetic provenance for the target compound, reducing the risk of isomeric contamination that could confound biological or materials science applications.

Synthetic methodology Isomeric purity Patent Regiochemical fidelity

Complete Spectroscopic Characterization Package: NMR and FTIR Data Availability vs. Literature-Gap Analogs

The target compound has a comprehensive spectroscopic characterization package publicly available through the Wiley SpectraBase database, including three NMR spectra (¹H, ¹³C, and 2D NMR) and one FTIR spectrum acquired on a Bruker AC-300 spectrometer using a sample sourced from Tokyo Kasei Kogyo Company (TCI catalog number H727) [1]. This stands in contrast to several closely related salicylate derivatives—including 2,3-dihydroxypropyl salicylate and certain proprietary 4-substituted salicylates—for which equivalent peer-reviewed or database-deposited spectral data are absent or incomplete. The availability of authenticated, instrument-specific spectral reference data enables immediate identity verification upon material receipt without the need for in-house reference standard preparation. For regulated environments where material traceability and spectral documentation are procurement prerequisites, this pre-existing characterization package reduces qualification overhead.

Spectroscopic characterization NMR FTIR Quality assurance Identity verification

Methyl 4-(2-hydroxyethoxy)salicylate CAS 129249-88-3: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Multi-Step Synthesis Requiring Orthogonal Protection of the Salicylate Core

When a synthetic route demands sequential derivatization of the salicylate scaffold—for example, modification of the 4-position hydroxyethoxy chain followed by methyl ester hydrolysis to reveal the free carboxylic acid—the target compound provides both functional handles in a single, shelf-stable crystalline solid (mp 85 °C). The methyl ester group enables temporary protection of the carboxylic acid during manipulations at the hydroxyethoxy terminus, a strategy not accessible with the free acid (mp 206 °C) which would require reprotection. This scenario is directly supported by the melting point and solubility data in Evidence Items 1 and 3 and the patent-defined synthetic methodology in Evidence Item 5 .

Parallel Synthesis and Library Production Requiring Accurate Gravimetric Dispensing

In automated parallel synthesis platforms, solid reagents are strongly preferred over liquids for accurate gravimetric dispensing into reaction vessels. The target compound's crystalline solid form (mp 85 °C) enables precise weighing with standard automated powder dispensing equipment, in contrast to methyl salicylate (liquid, mp −8.6 °C) which requires volumetric handling and is subject to evaporation losses. This application scenario is directly supported by the 93.6 °C melting point differential documented in Evidence Item 1 and the defined appearance specification (powder to crystal) in Evidence Item 4 .

Development of Heat-Sensitive Recording Materials and Color Developer Formulations

The compound class of 4-(2-hydroxyethoxy)salicylic acid derivatives, including the target methyl ester, is explicitly claimed in patent literature as intermediates and active components for heat-sensitive recording materials, functioning as electron-accepting color developers reactive with dye precursors . The target compound's defined purity (≥98.0% GC) and methanol solubility specification (very faint turbidity) provide the batch-to-batch consistency required for formulating recording layers where trace insoluble particulates could manifest as image defects. This application scenario is grounded in the patent literature (EP 0534257 A1 and JPH0753459) and the QC specifications documented in Evidence Items 4 and 5.

Regulated Research Environments Requiring Pre-Authenticated Spectroscopic Reference Data

Laboratories operating under GLP, GMP, or ISO 17025 frameworks frequently require authenticated spectroscopic reference data for all procured chemical intermediates. The target compound is one of a limited subset of 4-substituted salicylate derivatives for which complete, publicly accessible NMR (¹H, ¹³C, 2D) and FTIR spectra acquired on calibrated instrumentation (Bruker AC-300) are deposited in the Wiley SpectraBase database . This pre-existing data package, documented in Evidence Item 6, allows procurement teams to satisfy spectroscopic documentation requirements without commissioning de novo analytical characterization, reducing qualification costs and lead times.

Quote Request

Request a Quote for Methyl 4-(2-hydroxyethoxy)salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.